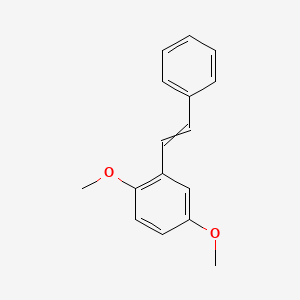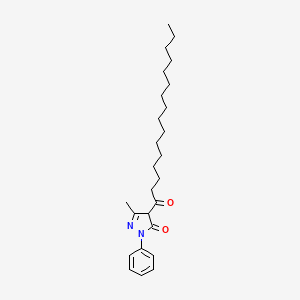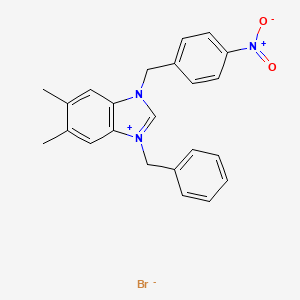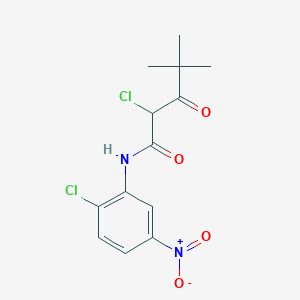
N-(alpha-Allylbenzyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(alpha-Allylbenzyl)aniline: is an organic compound with the molecular formula C16H17N It is a derivative of aniline, where the nitrogen atom is bonded to an alpha-allylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Monoallylation of Aniline: One common method involves the selective monoallylation of aniline using allyl alcohol as the allyl source. This reaction can be catalyzed by a solid catalyst such as zirconium dioxide supported tungsten oxide.
N-Alkylation of Aniline: Another method involves the N-alkylation of aniline with alpha-allylbenzyl halides under basic conditions.
Industrial Production Methods: Industrial production methods for N-(alpha-Allylbenzyl)aniline are not well-documented, likely due to its specialized applications and limited commercial demand. the methods mentioned above can be scaled up for industrial synthesis with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(alpha-Allylbenzyl)aniline can undergo oxidation reactions, where the allyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form N-(alpha-ethylbenzyl)aniline using reducing agents like hydrogen in the presence of a palladium catalyst.
Substitution: It can undergo nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of N-(alpha-ethylbenzyl)aniline.
Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(alpha-Allylbenzyl)aniline is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and can be used in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of dyes, polymers, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.
Mechanism of Action
The mechanism of action of N-(alpha-Allylbenzyl)aniline largely depends on its chemical reactivity. The allyl group can participate in various chemical reactions, making the compound a versatile intermediate. The nitrogen atom in the aniline moiety can act as a nucleophile, facilitating substitution reactions. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
- N-(alpha-Methylbenzyl)aniline
- N-(alpha-Ethylbenzyl)aniline
- N-(alpha-Propylbenzyl)aniline
Comparison:
- N-(alpha-Allylbenzyl)aniline is unique due to the presence of the allyl group, which imparts different reactivity compared to its methyl, ethyl, or propyl counterparts. The allyl group allows for additional reactions such as polymerization or cross-linking, which are not possible with the other alkyl groups.
- The presence of the allyl group also affects the compound’s physical properties, such as boiling point and solubility, making it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
66489-79-0 |
|---|---|
Molecular Formula |
C16H17N |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
N-(1-phenylbut-3-enyl)aniline |
InChI |
InChI=1S/C16H17N/c1-2-9-16(14-10-5-3-6-11-14)17-15-12-7-4-8-13-15/h2-8,10-13,16-17H,1,9H2 |
InChI Key |
ANACTCJTOPAQMB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C1=CC=CC=C1)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(7-hydroxy-1-naphthyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B11942834.png)
![2-{[3-(1H-Imidazol-1-YL)propyl]amino}-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11942842.png)






![n-(Benzo[c]phenanthren-3-yl)acetamide](/img/structure/B11942886.png)


![2-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]ethanol](/img/structure/B11942909.png)


